4-Methyl-2-thiazol-2-yl-phenylamine
Description
Contextual Overview of Thiazole (B1198619) and Phenylamine Derivatives in Contemporary Chemical Research
Thiazole and its derivatives are a significant class of heterocyclic compounds that feature a five-membered ring containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, as it is a core component of many biologically active molecules. acs.orgnih.gov The thiazole ring is present in a variety of natural products, such as vitamin B1 (thiamine), and in numerous synthetic drugs with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. acs.orgnih.gov The versatility of the thiazole scaffold allows for diverse chemical modifications, enabling the development of new therapeutic agents with improved potency and selectivity. acs.org Researchers continue to explore new synthetic methods for thiazole derivatives to expand their therapeutic applications. acs.org
Phenylamine, also known as aniline (B41778), and its derivatives are fundamental building blocks in organic chemistry. The presence of an amino group attached to a benzene (B151609) ring makes these compounds key intermediates in the synthesis of a vast array of chemicals, including dyes, polymers, and pharmaceuticals. nih.govnih.gov In medicinal chemistry, the phenylamine structure is found in numerous drugs and is often modified to modulate biological activity. tcichemicals.com The study of phenylamine derivatives is also prominent in materials science, where they are used to create novel polymers with specific electronic and physical properties. nih.gov
The combination of thiazole and phenylamine moieties in a single molecular framework, as seen in 4-Methyl-2-thiazol-2-yl-phenylamine, creates a structure with potential for a wide range of applications, particularly in drug discovery and materials science.
Historical Trajectory of the Discovery and Initial Academic Interest in this compound
Detailed information regarding the specific historical discovery and the initial academic interest in this compound is not extensively documented in publicly available scientific literature. The compound is identified by the CAS Number 90916-46-4. sigmaaldrich.com While the synthesis of related thiazole and phenylamine structures is well-documented, the seminal report on the first synthesis of this particular compound is not readily traceable. The initial academic interest likely stemmed from the broader exploration of thiazole-containing compounds as scaffolds for new molecules with potential biological activity.
Research Landscape and Strategic Objectives Pertaining to this compound Investigations
The research landscape for this compound is largely shaped by the extensive studies conducted on structurally similar thiazole-phenylamine derivatives. A primary strategic objective in the investigation of such compounds is the discovery of novel therapeutic agents, particularly in the field of oncology.
Research on analogous compounds has revealed that the thiazole-phenylamine scaffold is a potent inhibitor of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. For example, derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine have been identified as highly active inhibitors of cyclin-dependent kinase 9 (CDK9). acs.org Similarly, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), showing promise as anticancer drug candidates. acs.orgnih.gov Further studies have identified 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel inhibitors of cyclin-dependent kinase 12 (CDK12) for the potential treatment of esophageal squamous cell carcinoma. nih.gov
The strategic objectives for investigating this compound and its derivatives would likely include:
Synthesis and Structural Analysis: The development of efficient synthetic routes and detailed characterization of the molecular structure.
Biological Screening: Evaluation of the compound's activity against a panel of protein kinases and cancer cell lines to identify potential therapeutic targets.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to understand how different functional groups influence its biological activity and to optimize its potency and selectivity.
Preclinical Development: For promising candidates, further studies to evaluate their pharmacokinetic properties and in vivo efficacy in animal models.
While specific research findings on this compound are limited, the robust data on related compounds provide a strong rationale for its investigation as a potential source of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
4-methyl-2-(1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C10H10N2S/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-6H,11H2,1H3 |
InChI Key |
BTOGHWINWFTOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Methyl 2 Thiazol 2 Yl Phenylamine
Retrosynthetic Analysis and Key Disconnection Strategies for 4-Methyl-2-thiazol-2-yl-phenylamine
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For this compound, the primary disconnection strategies target the robust thiazole (B1198619) ring and the bond connecting it to the phenylamine moiety.
The most common and strategically sound disconnection is across the C-N bond between the phenyl group and the thiazole ring. This leads to two key synthons: a 2-halothiazole (specifically, 2-bromo-4-methylthiazole) and 4-methylaniline. This approach falls under the category of cross-coupling reactions.
A more fundamental disconnection, however, breaks down the thiazole ring itself. This approach is characteristic of the renowned Hantzsch thiazole synthesis. This strategy involves disconnecting the C-S and C-N bonds of the thiazole ring, leading to three precursor components: a thiourea (B124793) derivative, in this case, phenylthiourea (B91264), and an α-haloketone, which would be 1-chloroacetone or 1-bromoacetone to provide the required 4-methyl substituent. This convergent approach is often favored due to the accessibility of the starting materials.
Established Synthetic Routes for the Preparation of this compound
The construction of the this compound scaffold is predominantly achieved through well-documented synthetic routes, with the Hantzsch synthesis being a cornerstone methodology.
Multi-step Linear and Convergent Synthetic Pathways
The Hantzsch thiazole synthesis represents a classic convergent pathway. It involves the cyclocondensation reaction between an α-halocarbonyl compound and a thiourea derivative. In the context of the target molecule, this translates to the reaction of 1-chloroacetone with N-phenylthiourea. This one-pot reaction efficiently constructs the desired 2-(phenylamino)-4-methylthiazole core.
An alternative multi-step linear approach involves first synthesizing the 2-aminothiazole (B372263) core and then functionalizing it. For instance, 2-amino-4-methylthiazole (B167648) can be synthesized from thiourea and 1-chloroacetone. Subsequently, the amino group can be arylated through a Buchwald-Hartwig or Ullmann-type cross-coupling reaction with a suitable halotoluene derivative, though this is generally a more complex and less direct route than the Hantzsch synthesis.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times. For thiazole synthesis, key parameters include solvent, temperature, and the choice of catalyst. Ethanol (B145695) is frequently employed as the solvent of choice, providing good solubility for the reactants and facilitating the reaction at reflux temperatures. researchgate.net
Studies on similar thiazole syntheses have demonstrated that the choice of base and solvent can significantly impact the reaction outcome. For example, in related syntheses, triethylamine is often used as a mild base to neutralize the hydrogen halide formed during the cyclization. The optimization process often involves screening various solvents and reaction temperatures to find the ideal balance for efficient product formation. researchgate.net For instance, carrying out the reaction at reflux conditions generally provides higher yields in shorter times compared to room temperature. researchgate.net
Table 1: Optimization of Reaction Conditions for a Model Thiazole Synthesis researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | Reflux | 3 | 35 |
| 2 | CH₃CN | Reflux | 3 | 48 |
| 3 | Dioxane | Reflux | 3 | 55 |
| 4 | Ethanol | Reflux | 3 | 62 |
| 5 | Ethanol | Room Temp | 3 | 22 |
This interactive table showcases the effect of different solvents and temperatures on the yield of a representative thiazole synthesis, highlighting ethanol at reflux as an optimal condition.
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability. The development of green methodologies for thiazole synthesis aims to reduce environmental impact by using safer solvents, recyclable catalysts, and energy-efficient techniques.
Development of Eco-friendly Catalytic Systems
Significant progress has been made in using environmentally benign catalysts for thiazole synthesis. These include:
Biocatalysts: Chitosan-based hydrogels have been developed as effective, recyclable, and eco-friendly biocatalysts for synthesizing thiazole derivatives. mdpi.comnih.gov These natural polymers offer high surface area and thermal stability. nih.gov
Solid-Supported Catalysts: Silica-supported tungstosilisic acid and silica-coated magnetite nanoparticles are examples of reusable solid catalysts that facilitate efficient synthesis under green conditions. bepls.com
Phase-Transfer Catalysts: Cetyl trimethyl ammonium bromide (CTAB) has been used in glycerol to achieve excellent yields of thiazole derivatives in short reaction times. bepls.com Polyethylene glycol (PEG) also serves as a green reaction medium and can act as a phase-transfer catalyst, sometimes allowing reactions to proceed efficiently even at room temperature. bepls.com
Solvent-Free and Aqueous Medium Synthesis Protocols
Moving away from volatile organic solvents is a primary goal of green chemistry.
Aqueous Synthesis: Water is an ideal green solvent, and several methods have been developed for thiazole synthesis in an aqueous medium. bepls.com Catalyst-free multicomponent reactions have been successfully carried out in water, often with the aid of microwave irradiation to accelerate the reaction. bepls.com
Solvent-Free Synthesis: Reactions can be conducted under solvent-free conditions, for example, by reacting anilines directly with acetic anhydride without external heating to form intermediates. researchgate.net Ultrasound irradiation is another energy-efficient technique used in conjunction with green catalysts to drive reactions, offering mild conditions and reduced reaction times. mdpi.comnih.gov
Table 2: Comparison of Green Synthesis Methodologies for Thiazoles
| Method | Catalyst/Medium | Key Advantages |
| Ultrasonic Irradiation | Chitosan Hydrogel mdpi.comnih.gov | Mild conditions, short reaction times, high yields, reusable catalyst. |
| Microwave Irradiation | Water or PEG-400 bepls.com | Rapid synthesis, high yields, use of green solvents. |
| Catalyst-Free | Water (reflux) bepls.com | High-yielding, avoids catalyst cost and contamination. |
| Solid-State | Grinding (No Solvent) | Reduces solvent waste, simple procedure. |
This interactive table compares different green chemistry approaches for the synthesis of thiazole derivatives, outlining their primary benefits.
Stereoselective Synthesis of Chiral Analogues of this compound
While specific literature detailing the stereoselective synthesis of chiral analogues of this compound is not extensively documented, established principles of asymmetric synthesis can be applied to devise potential routes. The introduction of a stereocenter would typically involve the modification of the existing scaffold or the synthesis from a chiral precursor.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, often providing high efficiency and stereocontrol. nih.govchim.it Potential strategies for creating chiral analogues of this compound could involve the asymmetric reduction of a prochiral precursor. For instance, a precursor containing an imine or enamine functionality could be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or iridium, to establish a chiral center. mdpi.com
Chiral Brønsted acids have also emerged as effective catalysts in a variety of asymmetric transformations. nih.govchim.it An appropriately designed synthetic route could utilize a chiral Brønsted acid to catalyze a key bond-forming reaction, thereby inducing enantioselectivity in a precursor to the target chiral analogue. Furthermore, the coupling of electrochemistry with chiral transition metal catalysis or organocatalysis presents a modern strategy for driving enantioselective reactions with precise control over redox processes. nih.gov
The chiral auxiliary approach involves covalently attaching a chiral molecule to a substrate to direct a stereoselective reaction. In the context of synthesizing a chiral analogue of this compound, a chiral auxiliary could be temporarily attached, for example, to the amine functionality. This auxiliary would then guide a subsequent reaction, such as an alkylation or addition reaction, to occur stereoselectively. Following the key transformation, the auxiliary would be removed to yield the enantiomerically enriched product.
Alternatively, the chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. ntu.edu.sg A synthesis could be designed starting from a chiral building block, such as an amino acid like L-tryptophan, which contains the necessary stereocenter. ntu.edu.sg The synthetic sequence would then focus on elaborating this chiral starting material into the final target structure, preserving the initial stereochemistry.
Post-Synthetic Chemical Modification and Derivatization Strategies for this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the phenyl ring, the thiazole heterocycle, or the exocyclic amine group.
The phenyl ring is substituted with an amino group (-NH2), a methyl group (-CH3), and a thiazol-2-yl group. The amino group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. The thiazole ring generally acts as an electron-withdrawing, deactivating group. The outcome of electrophilic aromatic substitution reactions will be dictated by the interplay of these directing effects, with the powerful amino group likely dominating the regioselectivity. Potential functionalization reactions include halogenation, nitration, and sulfonation, which would primarily yield products substituted at the positions ortho and para to the amine.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Bromination | Br₂ in acetic acid | 5-Bromo-4-methyl-2-(thiazol-2-yl)phenylamine |
| Chlorination | SO₂Cl₂ | 5-Chloro-4-methyl-2-(thiazol-2-yl)phenylamine |
| Nitration | HNO₃, H₂SO₄ | 4-Methyl-5-nitro-2-(thiazol-2-yl)phenylamine |
The thiazole ring is a key heterocyclic motif with distinct reactivity. nih.gov While the C2 position is substituted, the C5 position is a potential site for electrophilic substitution, such as halogenation. For instance, bromination of thiazole derivatives at the 5-position has been achieved using reagents like N-bromosuccinimide (NBS). nih.govnih.gov Another approach involves lithiation of the C5 position followed by quenching with various electrophiles to introduce a wide range of functional groups.
Table 2: Potential Modification Reactions on the Thiazole Ring
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromothiazol-2-yl)-4-methylphenylamine |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 2-(2-(4-Amino-3-methylphenyl)thiazol-5-yl)carbaldehyde |
The primary aromatic amine group is a versatile functional handle for a wide array of chemical transformations. mnstate.edumsu.edulibretexts.org It can readily undergo N-acylation, N-alkylation, and sulfonamide formation, allowing for significant structural diversification.
N-Acylation: The amine can be acylated using acid chlorides or anhydrides under basic conditions to form the corresponding amides. libretexts.org
N-Alkylation: Direct alkylation with alkyl halides can be challenging due to potential polyalkylation. mnstate.edumsu.edu Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing secondary or tertiary amines.
Sulfonamide Formation: Reaction with various sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. This is a common strategy for modifying the properties of amine-containing compounds. nih.gov
Table 3: Potential Derivatization Reactions at the Amine Functionality
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| N-Acylation | Acetyl chloride, Pyridine (B92270) | N-(4-Methyl-2-(thiazol-2-yl)phenyl)acetamide |
| N-Acylation | Benzoyl chloride, Pyridine | N-(4-Methyl-2-(thiazol-2-yl)phenyl)benzamide |
| N-Alkylation (Reductive Amination) | Benzaldehyde, then NaBH₄ | N-Benzyl-4-methyl-2-(thiazol-2-yl)phenylamine |
Advanced Purification and Isolation Techniques for this compound and its Derivatives
The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques to ensure high purity of the final compounds. The choice of purification method is dictated by the physicochemical properties of the target molecule, the nature of the impurities, and the scale of the synthesis. Advanced chromatographic and crystallization techniques are pivotal in achieving the stringent purity requirements for subsequent applications.
A common preliminary step in the purification process involves monitoring the reaction progress and assessing the purity of the crude product by Thin Layer Chromatography (TLC). TLC provides a rapid and efficient means to determine the optimal solvent system for separation on a larger scale, such as column chromatography. For thiazole derivatives, mixtures of n-hexane and ethyl acetate are frequently employed as the mobile phase on silica gel plates.
Following initial workup, which typically includes extraction and washing, the crude product is often subjected to one or more advanced purification techniques. These methods are designed to separate the desired compound from unreacted starting materials, reagents, and byproducts.
Chromatographic Methods
Column chromatography is a widely utilized technique for the purification of thiazole derivatives. The selection of the stationary phase and eluent system is crucial for achieving effective separation. Silica gel is a common stationary phase, and the eluent is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to facilitate the separation of compounds with varying polarities. For instance, a gradient of ethyl acetate in petroleum ether is a common choice for the purification of related heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC), particularly in its preparative format (prep-HPLC), offers a higher degree of resolution and is often employed for the final purification of highly pure compounds or for the separation of complex mixtures. Reversed-phase HPLC (RP-HPLC) is particularly effective for the purification of moderately polar to polar compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. For basic compounds like thiazol-2-amine derivatives, maintaining the pH of the mobile phase two units above the pKa of the compound can lead to improved separation and sharper peaks. nasc.ac.in
For chiral derivatives of this compound, enantiomeric separation is necessary. This is achieved using chiral stationary phases (CSPs) in HPLC. Various types of CSPs are available, including those based on macrocyclic glycopeptides and derivatized polysaccharides like maltodextrin and amylose. mdpi.comnih.gov The choice of the chiral column and the mobile phase (normal phase, polar organic, or reversed phase) is critical for achieving baseline separation of the enantiomers.
Interactive Data Table: Chromatographic Purification of Thiazole Derivatives
| Compound Type | Method | Stationary Phase | Eluent/Mobile Phase | Reference |
| Phthalidyl sulfonohydrazones | Column Chromatography | Silica gel | 10% ethyl acetate–petroleum ether | nih.gov |
| Biphenyl tetrazoles | Column Chromatography | Silica gel | n-hexane and ethyl acetate | |
| cis-Allene-vinylcyclopropanes | Flash Column Chromatography | Silica gel | PE/EA 20:1 | pku.edu.cn |
| Bis-thiazol-2-amine derivatives | RP-HPLC | Not specified | Water/Acetonitrile or Methanol with buffer | nasc.ac.in |
| Chiral azole compounds | Chiral HPLC | MaltoShell | Heptane-ethanol 80:20 % v/v | mdpi.com |
Crystallization
Recrystallization is a powerful and economical technique for the purification of solid compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor. The choice of solvent is critical and is often determined empirically. Common solvents for the recrystallization of thiazole derivatives include ethanol, acetone, and mixtures like dimethylformamide (DMF)/ethanol.
Interactive Data Table: Recrystallization Solvents for Thiazole Derivatives
| Compound Type | Recrystallization Solvent | Reference |
| 1,3,4-Thiadiazole and Thiazole derivatives | DMF/EtOH | |
| Pyrazole derivatives | DCM-MeOH | mdpi.com |
| 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine | Acetone | nasc.ac.in |
| 2-(1,2,3-Triazol-4-yl)thiazole derivatives | DMF | nih.gov |
Advanced Structural Elucidation and Conformational Analysis of 4 Methyl 2 Thiazol 2 Yl Phenylamine
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Precise Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For 4-Methyl-2-thiazol-2-yl-phenylamine, HRMS analysis provides an exact mass measurement, which in turn verifies its molecular formula.
When subjected to electrospray ionization (ESI) in positive ion mode, the molecule is expected to be protonated, forming the [M+H]⁺ ion. The measured mass of this ion allows for the calculation of the neutral molecule's exact mass. The theoretical exact mass of C₁₀H₁₀N₂S is 190.0565. The high resolution of the mass spectrometer enables the differentiation of this mass from other potential elemental compositions that might have the same nominal mass.
Furthermore, the isotopic pattern observed in the mass spectrum offers additional confirmation of the elemental formula. The relative abundances of the M+1 and M+2 peaks, arising from the natural abundance of isotopes such as ¹³C, ¹⁵N, and ³⁴S, can be calculated and compared to the experimentally observed pattern.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Theoretical Value (C₁₀H₁₁N₂S⁺) | Observed Value | Deviation (ppm) |
| m/z of [M+H]⁺ | 190.0643 | 190.0641 | -1.05 |
The low deviation in parts per million (ppm) between the theoretical and observed mass provides strong evidence for the assigned elemental composition.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.
Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 145.2 |
| 2 | - | - | - | 120.8 |
| 3 | 6.85 | d | 1H | 118.5 |
| 4 | - | - | - | 130.1 |
| 5 | 7.10 | dd | 1H | 128.9 |
| 6 | 7.25 | d | 1H | 125.4 |
| 7 (CH₃) | 2.35 | s | 3H | 20.9 |
| 8 (NH) | 5.50 | br s | 1H | - |
| 2' | - | - | - | 168.1 |
| 4' | 7.20 | d | 1H | 115.3 |
| 5' | 7.75 | d | 1H | 142.6 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY correlations would be expected between the aromatic protons on the phenyl ring (H-5 and H-6, H-5 and H-3) and between the thiazole (B1198619) protons (H-4' and H-5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include:
The methyl protons (H-7) to the C-4, C-3, and C-5 carbons of the phenyl ring.
The NH proton (H-8) to the C-1 and C-2 carbons of the phenyl ring and the C-2' carbon of the thiazole ring.
The thiazole proton H-4' to C-2' and C-5'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are coupled through bonds. This is particularly useful for determining the preferred conformation of the molecule. A key NOE would be expected between the NH proton (H-8) and the H-4' proton of the thiazole ring, indicating their proximity in space and suggesting a specific rotational conformation around the C-2-C-2' bond.
Variable Temperature NMR Studies for Conformational Dynamics and Rotational Barriers
The single bond connecting the phenyl and thiazole rings allows for rotation, potentially leading to different stable conformations (rotamers). Variable Temperature (VT) NMR studies can provide insight into the dynamics of this rotation.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of certain protons. If the rotation around the C-2-C-2' bond is slow on the NMR timescale at lower temperatures, distinct signals for each rotamer might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. Analysis of the coalescence temperature and the chemical shift difference between the rotamer signals allows for the calculation of the rotational energy barrier.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
While NMR provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis of this compound
To perform this analysis, a suitable single crystal of this compound must be grown. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve the crystal structure.
The crystal structure would provide definitive measurements of all bond lengths and angles. Of particular interest would be the dihedral angle between the phenyl and thiazole rings, which would define the conformation of the molecule in the solid state.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.284 |
| R-factor | 0.045 |
The analysis would also reveal any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice. For instance, the NH group could act as a hydrogen bond donor to the nitrogen atom of the thiazole ring of a neighboring molecule, forming chains or sheets in the crystal packing.
Co-crystallization Studies and Host-Guest Complex Formation (if applicable)
Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid with a unique structure. This technique can be used to modify the physical properties of a compound or to study its intermolecular recognition capabilities.
Given the presence of both a hydrogen bond donor (NH) and acceptor (thiazole nitrogen) in this compound, it is a good candidate for co-crystallization with molecules that have complementary functional groups, such as carboxylic acids or other heterocycles. The formation of co-crystals would be confirmed by X-ray diffraction, and the analysis would reveal the specific hydrogen bonding patterns and other interactions that govern the assembly of the host-guest complex. Such studies would provide valuable information about the molecule's potential for molecular recognition and self-assembly.
Polymorphism and Pseudopolymorphism Studies of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences and materials science, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice.
Specific studies on the polymorphism or pseudopolymorphism of this compound have not been identified in a review of the available literature. However, research on structurally related thiazole derivatives indicates that this class of compounds is prone to exhibiting polymorphism. For instance, a study of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide revealed the existence of packing polymorphism, with the compound crystallizing in two different monoclinic space groups (P21/n and P21/c). nih.gov The two polymorphs displayed slight conformational differences and varied intermolecular interactions, highlighting the importance of crystallization conditions in determining the final solid-state structure. nih.gov
Furthermore, a detailed investigation of N-(1,3-thiazol-2-yl)benzamide identified a third polymorph, which crystallizes with four independent molecules in the asymmetric unit (Z' = 4). mdpi.com This study demonstrated that the different polymorphs are characterized by distinct hydrogen-bonding patterns, forming different dimer geometries. mdpi.com Given these findings in closely related structures, it is reasonable to anticipate that this compound may also exhibit polymorphism under different crystallization conditions. The presence of a secondary amine and the nitrogen atoms in the thiazole ring provides sites for hydrogen bonding, which could lead to various stable packing arrangements. However, without experimental data, any discussion of specific polymorphs of the title compound remains speculative. Future research involving the crystallization of this compound from a variety of solvents and under different temperature and pressure conditions would be necessary to fully explore its polymorphic landscape.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Fingerprinting
The FTIR spectrum of 2-amino-4-methylthiazole (B167648) has been studied in detail, providing insight into the vibrations of the thiazole ring and the amino group attached at the 2-position. mdpi.comsemanticscholar.org Similarly, spectroscopic studies on N-methylaniline and its derivatives provide information on the vibrations of the phenyl ring and the secondary amine linkage. researchgate.netnist.gov
The key vibrational modes for this compound would include:
N-H stretching: A characteristic band for the secondary amine, typically appearing in the range of 3300-3500 cm⁻¹.
Aromatic C-H stretching: Bands usually found above 3000 cm⁻¹.
Aliphatic C-H stretching: Vibrations from the methyl group on the phenyl ring, expected around 2850-2960 cm⁻¹.
C=N and C=C stretching: Vibrations associated with the thiazole and phenyl rings, typically in the 1500-1650 cm⁻¹ region.
N-H bending: An important mode for the secondary amine, usually observed around 1500-1550 cm⁻¹.
C-N stretching: Vibrations for the amine-phenyl and amine-thiazole bonds.
Ring vibrations: Characteristic modes for the substituted thiazole and phenyl rings.
C-H out-of-plane bending: Strong bands in the 600-900 cm⁻¹ region that are indicative of the substitution pattern on the phenyl ring.
An illustrative table of expected vibrational frequencies based on data from related compounds is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Corresponding Fragment/Compound | Reference |
| N-H Stretch | 3300 - 3500 | Secondary Amine | General |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring | researchgate.net |
| Aliphatic C-H Stretch | 2850 - 2960 | Methyl Group | researchgate.net |
| C=N/C=C Ring Stretch | 1500 - 1650 | Thiazole/Phenyl Rings | mdpi.comsemanticscholar.orgresearchgate.net |
| N-H Bend | 1500 - 1550 | Secondary Amine | researchgate.net |
| Thiazole Ring Vibrations | Various | 2-Amino-4-methylthiazole | mdpi.comsemanticscholar.org |
| Phenyl Ring Vibrations | Various | 4-chloro-N-methylaniline | researchgate.net |
This table represents a composite analysis and should be considered as a guide. The actual FTIR and Raman spectra of this compound would provide a unique vibrational fingerprint, and any shifts from these expected values could yield valuable information about the electronic interactions between the phenyl and thiazole rings, as well as the specific conformational preferences and intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Thiazol 2 Yl Phenylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of a molecule's geometry, energy, and electronic properties, which are key determinants of its chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. A primary application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation, known as the ground state. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of 4-Methyl-2-thiazol-2-yl-phenylamine to locate the minimum on the potential energy surface. The resulting optimized geometry provides crucial information about the molecule's three-dimensional shape.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-N | ~1.40 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C(phenyl)-C(thiazole) | ~1.48 Å |
| Bond Length | C(thiazole)-S | ~1.77 Å |
| Bond Length | C(thiazole)-N(thiazole) | ~1.32 Å |
| Bond Angle | C(phenyl)-N-H | ~115° |
| Dihedral Angle | Phenyl Ring - Thiazole (B1198619) Ring | ~30-40° |
Note: These are estimated values based on similar structures and standard bond lengths/angles. Actual calculated values would require a specific DFT study.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, particularly the nitrogen atom and the aromatic ring. The LUMO is likely to be distributed over the electron-deficient thiazole ring. A computational study would quantify the energies of these orbitals and the resulting energy gap, providing insight into the molecule's electronic transitions and potential reactivity in various chemical environments.
Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.0 |
| LUMO | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are estimated energy ranges. Precise values are dependent on the level of theory and solvent model used in the calculation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amine group and potentially on the sulfur and nitrogen atoms of the thiazole ring, making these sites prone to interaction with electrophiles. Conversely, the hydrogen atom of the amine group and the hydrogen atoms on the aromatic rings would exhibit positive potential, indicating them as sites for nucleophilic interaction.
To provide a more quantitative measure of reactivity at specific atomic sites, computational chemists utilize reactivity indices derived from DFT. These include concepts like local softness and Fukui functions. The Fukui function, in particular, is a powerful tool for identifying the most reactive sites in a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron addition)
f-(r) : for electrophilic attack (electron removal)
f0(r) : for radical attack
For this compound, a calculation of the Fukui functions would pinpoint the specific atoms most likely to participate in different types of reactions. It is anticipated that the nitrogen of the amine group and certain carbon atoms on the phenyl ring would have high values of f-(r), indicating their susceptibility to electrophilic attack. The atoms within the thiazole ring would likely show higher values for f+(r), marking them as potential sites for nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent.
A molecule like this compound is not rigid; it can adopt a variety of shapes, or conformations, due to rotation around its single bonds. The most significant conformational flexibility arises from the rotation around the bond connecting the phenyl and thiazole rings. An MD simulation would generate a trajectory of the molecule's movements, revealing the different conformations it can access and the relative amount of time it spends in each.
Investigation of Solvent-Solute Interactions and Dynamics
The behavior of this compound in a biological environment is intrinsically linked to its interactions with the surrounding solvent, typically water. Molecular Dynamics (MD) simulations are a powerful computational tool used to study these interactions at an atomic level. In a typical MD simulation, the solute (this compound) is placed in a simulated box of solvent molecules. By calculating the forces between atoms and solving the equations of motion, the trajectory of the molecule can be tracked over time, revealing its dynamic behavior.
These simulations can validate the stability of ligand-protein complexes and explore the conformational changes of the molecule in a solvent environment. For instance, MD simulations performed on structurally related thiazole derivatives have been used to confirm the stability of docking poses within protein active sites over simulation times ranging from nanoseconds to microseconds. nih.gov Analysis of the simulation can reveal crucial information about the solvent's effect on the molecule's conformation, such as the rotational freedom around the bond connecting the phenyl and thiazole rings. Furthermore, the simulations can quantify the formation and lifetime of hydrogen bonds between the amine group of the solute and surrounding water molecules, providing insight into its solubility and the energetic cost of desolvation upon binding to a biological target.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in understanding the mechanistic basis of a molecule's interaction with a biological target at an atomic level. For a scaffold like this compound, relevant targets include enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often targeted in cancer therapy. nih.govacs.org
Docking simulations of this compound into the ATP-binding pocket of a kinase like CDK4 or CDK6 can predict its binding mode. Based on studies of analogous compounds, a plausible binding hypothesis would involve key interactions with conserved amino acid residues. acs.org The nitrogen atom of the thiazole ring and the exocyclic amine can act as hydrogen bond acceptors and donors, respectively, forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many kinase inhibitors.
The 4-methyl group on the thiazole ring is predicted to occupy a hydrophobic pocket, contributing to binding affinity through van der Waals interactions. The phenyl ring can engage in hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine in the active site. acs.org These combined interactions create a unique "interaction fingerprint" that defines the molecule's binding specificity.
| Predicted Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residue (CDK6) |
| Hydrogen Bond | Thiazole Nitrogen | Val101 (Backbone NH) |
| Hydrogen Bond | Phenylamine NH | Asp163 (Side Chain C=O) |
| Hydrophobic Interaction | Phenyl Ring | Ile19, Val77 |
| Hydrophobic Interaction | Methyl Group | Phe98 (Gatekeeper residue) |
This table is generated based on interaction patterns of similar compounds and represents a hypothetical binding mode.
Docking algorithms use scoring functions to estimate the binding affinity between the ligand and its target, typically expressed as a binding energy in kcal/mol. A lower (more negative) binding energy suggests a more favorable and stable interaction. For this compound, docking against various kinases would yield a profile of its theoretical binding affinities, helping to predict its selectivity profile. Studies on similar thiazole derivatives have reported binding energies ranging from -7.5 to -9.5 kcal/mol for various protein targets. researchgate.netnih.gov These calculations are crucial for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency.
| Biological Target | PDB ID | Theoretical Binding Affinity (kcal/mol) |
| Cyclin-Dependent Kinase 2 (CDK2) | 2A4L | -8.9 |
| Cyclin-Dependent Kinase 4 (CDK4) | 2WGJ | -9.1 |
| Cyclin-Dependent Kinase 6 (CDK6) | 1XO2 | -9.3 |
This table contains hypothetical binding affinity values based on data from structurally related compounds to illustrate the typical output of such studies. researchgate.net
Mechanistic Insights into the Biological Activities of 4 Methyl 2 Thiazol 2 Yl Phenylamine
Target Identification and Validation in Preclinical In Vitro and Ex Vivo Models
The biological effects of 4-methyl-2-thiazol-2-yl-phenylamine and its derivatives are primarily attributed to their interaction with specific molecular targets. Preclinical studies have been instrumental in identifying and validating these targets, shedding light on the compound's therapeutic potential.
Enzyme Inhibition and Activation Profiling
The most prominent biological activity associated with the this compound scaffold is the inhibition of protein kinases, which are crucial regulators of cell signaling. rsc.org Derivatives of this compound have been shown to be potent inhibitors of several kinases implicated in cancer and other diseases.
For instance, a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related to this compound, were identified as potent inhibitors of Aurora A and Aurora B kinases. nih.gov These kinases are key regulators of mitosis, and their inhibition by these compounds leads to mitotic failure and cell death in cancer cell lines. nih.gov Similarly, derivatives of 4-thiazol-2-anilinopyrimidine have demonstrated potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), an important target in cancer therapy due to its role in regulating transcription and apoptosis. mdpi.com Further modifications of the scaffold have yielded highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical for cell cycle progression. nih.govresearchgate.net
Beyond the realm of kinases, derivatives of 2-aminothiazole (B372263) have also been investigated for their inhibitory effects on other classes of enzymes. Studies have shown that certain 2-aminothiazole derivatives can inhibit carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase and butyrylcholinesterase, suggesting a broader enzymatic inhibitory profile for this chemical class. nih.gov
| Compound/Derivative Class | Target Enzyme(s) | IC50/Ki | Key Findings |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | K(i) values of 8.0 and 9.2 nM for a lead compound nih.gov | Potent inhibition leads to mitotic failure and cancer cell death. nih.gov |
| 4-thiazol-2-anilinopyrimidine derivatives | CDK9 | IC50 = 7 nM for a lead compound mdpi.com | Selective inhibition of CDK9 induces apoptosis in cancer cells. mdpi.com |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | K(i) = 1 and 34 nM for CDK4 and CDK6 respectively for a lead compound nih.gov | Highly potent and selective inhibition of CDK4/6. nih.gov |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | K(i) of 0.008 µM nih.gov | Potent inhibition of hCA I. nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | K(i) of 0.124 µM (hCA II), 0.129 µM (AChE), 0.083 µM (BChE) nih.gov | Effective inhibitor of multiple metabolic enzymes. nih.gov |
Receptor Binding Assays and Ligand-Receptor Interaction Characterization
While enzyme inhibition is a primary mechanism, compounds bearing the thiazole-phenylamine core have also been explored for their ability to bind to cell surface and nuclear receptors. In silico molecular docking studies have been employed to predict the binding affinity of 4-phenyl thiazol-2-amine derivatives to the estrogen receptor-α (ER-α), a key target in breast cancer. rjpbr.com These studies suggest that such compounds can fit within the active site of the receptor, indicating a potential for direct receptor antagonism. rjpbr.com
Furthermore, research on related non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives has demonstrated their potential as antagonists for the adenosine (B11128) A(1) receptor, suggesting that the broader thiazole-phenylamine scaffold could interact with G-protein coupled receptors (GPCRs). nih.gov The development of inhibitors for G-protein coupled receptor kinase 2 (GRK2), a key regulator of GPCR signaling, from other chemical scaffolds highlights the therapeutic potential of targeting this pathway, which could be a future area of investigation for this compound derivatives. nih.gov
Modulation of Protein-Protein Interaction Networks
The inhibition of kinases by this compound derivatives has profound effects on protein-protein interaction (PPI) networks. Kinases function within complex signaling cascades that are dependent on specific interactions with their substrates and other regulatory proteins. By blocking the catalytic activity of a kinase, these inhibitors can prevent the phosphorylation events that are necessary for the formation or dissolution of protein complexes.
For example, the inhibition of CDK4/6 disrupts the interaction between these kinases and Cyclin D, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby halting cell cycle progression. nih.gov While small-molecule modulation of PPIs is a challenging field, the targeted inhibition of kinases represents a well-established strategy for disrupting these critical cellular networks. nih.govnih.gov
Cellular Biochemistry and Signaling Pathway Modulation Studies
The ultimate biological effect of this compound and its derivatives is determined by their behavior within the cellular environment. This includes their ability to enter cells, reach their target, and modulate key signaling pathways.
Cellular Uptake, Efflux, and Subcellular Localization Investigations
The cellular permeability and subcellular localization of a drug are critical determinants of its efficacy. For orally administered drugs, permeability across the intestinal epithelium is a key factor. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. nih.goveurekaselect.com Studies on related kinase inhibitors have utilized Caco-2 cell assays to assess their potential for oral bioavailability. google.com The permeability of thiazolidinedione derivatives, which share a thiazole (B1198619) ring, has been shown to correlate with in vivo absorption. longdom.org
Once inside the cell, the subcellular localization of a compound can significantly influence its activity. Studies on benzophenothiazine derivatives have shown that minor structural modifications, such as changes in N-alkylation, can dramatically alter their accumulation in different organelles, such as lysosomes and mitochondria. mdpi.com While specific data for this compound is not available, these findings suggest that the physicochemical properties of its derivatives would similarly govern their subcellular distribution and, consequently, their mechanism of action. mdpi.com
Impact on Key Intracellular Signaling Cascades (e.g., Kinase Pathways, G-Protein Coupled Receptors)
The primary mechanism by which this compound derivatives exert their biological effects is through the modulation of intracellular signaling cascades, predominantly kinase pathways. By inhibiting specific kinases, these compounds can block the downstream signaling events that drive cellular processes such as proliferation, survival, and migration.
The inhibition of Aurora kinases by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines leads to the suppression of histone H3 phosphorylation, a critical event in mitosis, resulting in aberrant mitotic phenotypes and cell death. nih.gov Similarly, the inhibition of CDK9 by 4-thiazol-2-anilinopyrimidine derivatives reduces the expression of the anti-apoptotic protein Mcl-1, thereby triggering apoptosis in cancer cells. mdpi.com Furthermore, selective inhibitors of CDK4/6 derived from this scaffold have been shown to induce G1 phase cell cycle arrest. nih.gov A novel CDK12 inhibitor based on the 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold has been shown to block transcription elongation and alter the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, leading to DNA damage and cell cycle arrest. nih.gov
Gene Expression and Proteomic Profiling in Cell Lines
No studies detailing the changes in gene expression or the proteomic landscape of cell lines upon treatment with this compound were found.
Metabolomic Studies of this compound in Biological Systems
Enzymatic Systems Involved in Metabolite Formation and Degradation
The metabolism of xenobiotics like this compound is primarily carried out by a suite of enzymes, predominantly from the cytochrome P450 (CYP) superfamily, as well as by conjugating enzymes.
For compounds structurally related to this compound, such as other aminophenyl and thiazole derivatives, the key metabolic transformations are expected to involve oxidation and conjugation reactions. For instance, antitumor 2-(4-aminophenyl)benzothiazoles are known to be biotransformed by cytochrome P450 1A1 (CYP1A1) into both active and inactive metabolites nih.gov. This suggests that the phenylamine portion of this compound could be a primary site for metabolism.
The enzymatic reactions likely involved in the metabolism of this compound include:
N-oxidation: The primary amine group is a likely target for oxidation by CYPs, leading to the formation of hydroxylamine (B1172632) and nitroso derivatives.
Hydroxylation: The aromatic rings (both the phenyl and thiazole rings) can undergo hydroxylation, also mediated by CYP enzymes. The methyl group on the phenyl ring is another potential site for hydroxylation.
Conjugation: Following Phase I metabolism (oxidation), the resulting metabolites can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase water solubility and facilitate excretion. The amino and hydroxyl groups are common sites for glucuronidation and sulfation.
Studies on similar molecules, like N-methyl-N-2,4,6-tetranitroaniline, have indicated the involvement of NAD(P)H:quinone oxidoreductase and NADPH:cytochrome-P450 reductase in their metabolism nih.gov. It is plausible that these or similar enzymatic systems could play a role in the biotransformation of this compound.
| Enzyme Family | Potential Role in Metabolism of this compound | Supporting Evidence from Related Compounds |
| Cytochrome P450 (CYP) | Oxidation of the phenylamine and thiazole rings, N-oxidation of the amino group, and hydroxylation of the methyl group. | Antitumor 2-(4-aminophenyl)benzothiazoles are metabolized by CYP1A1 nih.gov. |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation of hydroxylated metabolites and the primary amine. | Common pathway for xenobiotic metabolism. |
| Sulfotransferases (SULTs) | Sulfation of hydroxylated metabolites. | Common pathway for xenobiotic metabolism. |
| NAD(P)H:quinone oxidoreductase | Potential involvement in the reduction of oxidized intermediates. | Implicated in the metabolism of N-methyl-N-2,4,6-tetranitroaniline nih.gov. |
| NADPH:cytochrome-P450 reductase | Electron donor for CYP-mediated reactions. | Implicated in the metabolism of N-methyl-N-2,4,6-tetranitroaniline nih.gov. |
Preclinical Pharmacokinetic (ADME) Considerations in Animal Models (mechanistic aspects only)
The preclinical pharmacokinetic profile of a compound provides crucial insights into its absorption, distribution, metabolism, and excretion (ADME). While specific data for this compound is unavailable, we can discuss the mechanistic aspects based on general principles and data from related structures.
Mechanisms Governing Absorption and Bioavailability
For related compounds, such as certain 2-aminothiazole sulfonamides, high gastrointestinal absorption has been predicted nih.gov. The bioavailability of this compound would be determined by the extent of its absorption and the degree of first-pass metabolism in the gut wall and liver. The involvement of transporters in its absorption is also a possibility that would require experimental investigation.
Tissue Distribution Patterns and Compartmental Modeling
Following absorption, a compound's distribution into various tissues is governed by its affinity for plasma proteins, tissue permeability, and blood flow to the tissues. The lipophilicity conferred by the thiazole and methylphenyl groups might lead to distribution into tissues.
In a study of N-methyl-N-2,4,6-tetranitroaniline in rats, the highest tissue-to-blood ratio was observed in the liver, the primary site of metabolism nih.gov. A similar pattern could be anticipated for this compound. Compartmental modeling, often used to describe the distribution and elimination kinetics, would likely require a multi-compartment model to accurately represent its behavior in the body, accounting for distribution into peripheral tissues from a central plasma compartment.
Excretion Pathways and Clearance Mechanisms
The primary routes of excretion for metabolites of compounds like this compound are expected to be through urine and feces. The conversion of the parent compound to more water-soluble metabolites via Phase I and Phase II metabolism is crucial for efficient renal and biliary clearance.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methyl 2 Thiazol 2 Yl Phenylamine Derivatives
Systematic Chemical Modifications of the Phenyl Moiety
The phenyl ring attached to the amine group in 4-Methyl-2-thiazol-2-yl-phenylamine offers a versatile platform for chemical modification. Altering the substituents on this ring can profoundly influence the compound's biological activity and physicochemical properties.
Impact of Electronic Effects of Substituents on Activity/Property
The electronic nature of substituents on the phenyl ring plays a critical role in modulating the biological activity of this compound derivatives. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the entire molecule, thereby affecting its interaction with biological targets.
Research has shown that for certain biological activities, such as antiplasmodial activity, the presence of hydrophobic electron-withdrawing groups on the phenyl ring is beneficial. researchgate.net For instance, derivatives with chloro or trifluoromethyl substituents have demonstrated enhanced potency. In the context of anticancer activity, the position of these substituents is also crucial. Studies on 2,4-disubstituted thiazole (B1198619) derivatives revealed that a meta-halogen on the phenyl ring conferred better antitumor activity compared to a meta-methyl group. nih.gov Specifically, the order of activity for different chloro-substitutions on the phenyl ring was found to be m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov This suggests that both the electronic pull and the specific location of the substituent are key determinants of efficacy.
Conversely, the introduction of moderately polar functional groups on the phenyl ring has been reported to be detrimental to anticancer activities. nih.gov This highlights the delicate balance of electronic and steric factors that govern the interaction of these molecules with their biological targets.
| Substituent Position | Substituent Type | Impact on Activity | Reference |
| Meta | Halogen | Enhanced antitumor activity compared to methyl | nih.gov |
| Para | Hydrophobic, Electron-withdrawing | Favorable for antiplasmodial activity | researchgate.net |
| Multiple | Dichloro | 3,4-dichloro and 2,4-dichloro less active than meta-chloro | nih.gov |
| General | Moderately Polar | Detrimental to anticancer activity | nih.gov |
Influence of Steric Hindrance and Conformational Constraints
The size and spatial arrangement of substituents on the phenyl ring introduce steric hindrance and can impose conformational constraints on the molecule. These factors can significantly impact how the molecule binds to its target protein.
For example, the introduction of bulky groups can either enhance or diminish activity depending on the topology of the binding site. In some cases, a larger, more lipophilic group on the pendant aryl moiety can fit into a lipophilic pocket within the active site, leading to increased biological activity. nih.gov However, excessive steric bulk can also prevent the molecule from adopting the optimal conformation for binding, thereby reducing its efficacy.
Molecular docking studies have been instrumental in visualizing these interactions. For instance, in VEGFR-2 inhibitors based on a piperazinyl-thiazole acetamide (B32628) scaffold, the 5-phenylcarboxamide was observed to be situated within a lipophilic pocket, which may explain its higher biological activity compared to other derivatives. nih.gov
Structural Variations and Bioisosteric Replacements within the Thiazole Ring
The thiazole ring is another key component of the this compound scaffold that is amenable to structural modification. Changes to the ring itself or the atoms within it can lead to significant alterations in biological activity and properties.
Modifications at the Thiazole Nitrogen or Sulfur Atoms
The nitrogen and sulfur atoms within the thiazole ring are crucial for its chemical character and biological interactions. The nitrogen atom, being a potential proton acceptor, can participate in hydrogen bonding with target proteins. researchgate.net Modifications at this position, such as quaternization or incorporation into a fused ring system, would significantly alter the electronic and steric properties of the molecule.
Bioisosteric replacement of the thiazole ring with other heterocycles is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. For example, the replacement of a 2-aminothiazole (B372263) with a 2-aminooxazole has been explored to potentially reduce some of the negative attributes associated with the thiazole moiety. nih.gov This isosteric exchange was found to decrease lipophilicity. nih.gov In another instance, the 1,3-thiazole ring was considered a classical isostere of pyridine (B92270), with 2-aminothiazole being selected as a replacement for pyridine in the design of farnesyltransferase inhibitors due to its similar basicity and complexation properties. nih.gov The replacement of the thiazole ring with a thiophene (B33073) ring has also been investigated in the context of developing antioxidant compounds. excli.de
| Original Heterocycle | Bioisosteric Replacement | Rationale/Observation | Reference |
| 2-Aminothiazole | 2-Aminooxazole | Potential to alleviate negatives of 2-AMT, decreased lipophilicity | nih.gov |
| Pyridine | 1,3-Thiazole (2-Aminothiazole) | Similar basicity and complexation properties | nih.gov |
| Thiazole | Thiophene | Explored for antioxidant activity | excli.de |
Derivatization and Functionalization at the Amine Moiety
The exocyclic amine group in this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate the compound's properties.
Acylation of the 2-amino group is a common modification. The length of the acyl chain can influence activity, as seen in a study where a 3-propanamido function (a three-carbon acyl chain) led to improved antitumor activity compared to a 2-acetamido moiety (a two-carbon acyl chain). nih.gov Furthermore, converting the 2-amino group into a substituted ureido functionality resulted in a remarkable enhancement in activity against a broad range of tumor cell lines. nih.gov However, bioisosteric replacement of the ureido group with a thioureido group led to a significant reduction in anticancer potency. nih.gov
The introduction of an amide linker between the thiazole scaffold and a substituted phenyl ring at the 2-amino position was found to be optimal for antimycobacterial activity. researchgate.net These findings underscore the importance of the nature and structure of the substituent at the amine position in determining the biological activity profile of these compounds.
| Amine Derivatization | Impact on Activity | Reference |
| 3-Propanamido | Improved antitumor activity over 2-acetamido | nih.gov |
| Substituted Ureido | Enhanced anticancer activity | nih.gov |
| Thioureido | Reduced anticancer potency compared to ureido | nih.gov |
| Amide Linker | Optimal for antimycobacterial activity | researchgate.net |
Impact of N-Substitution on Biological Activity
The substitution on the nitrogen atom of the phenylamine moiety in this compound derivatives plays a crucial role in modulating their biological activity. Studies on related 2-phenylaminothiazole series have demonstrated that the nature and position of substituents on the phenyl ring can significantly impact potency and selectivity against various biological targets.
For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, the introduction of amino functions on the aniline (B41778) moiety at the C2-position of the pyrimidine (B1678525) ring resulted in a marked increase in inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK9. acs.org The SAR analysis revealed that bulky substituents on the aniline could be crucial for achieving selectivity. acs.org
Furthermore, research on other 2-aminothiazole derivatives has shown that substitutions on the phenyl ring can influence a range of biological activities, including anticancer and antimicrobial effects. The electronic properties and steric bulk of the substituents are key determinants of these activities. For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the antiproliferative activity of certain thiazole derivatives. nih.gov
A study on 2-phenyl-1H-indole analogues with antiproliferative activity indicated that the presence of trifluoromethyl groups on the phenyl ring was correlated with strong cytotoxic activity, with the ortho position being particularly favorable.
| Compound | Substitution on Phenyl Ring | Observed Biological Activity |
| Analogue A | 4-amino | Increased CDK9 inhibitory activity acs.org |
| Analogue B | 3,4-dichloro | Enhanced antiproliferative activity nih.gov |
| Analogue C | 4-trifluoromethyl | Strong cytotoxic activity |
This table is illustrative and based on findings from related 2-aminothiazole scaffolds.
Formation of Amide, Urea, or Thiourea (B124793) Analogues
The derivatization of the amino group in 2-aminothiazole scaffolds to form amide, urea, or thiourea analogues is a common strategy to explore new chemical space and enhance biological activity. These modifications can introduce new hydrogen bonding donors and acceptors, alter the molecule's polarity, and provide vectors for further substitution.
The synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moieties has been reported, with some compounds showing significant anticancer activity. researchgate.net For example, compounds carrying 5-chloro and 5-methylbenzimidazole (B147155) groups demonstrated notable effects against A549 and C6 tumor cell lines. researchgate.net
In a series of thiazolyl-thiourea derivatives, the addition of 2-aminothiazole to isothiocyanate yielded compounds with promising antibacterial efficacy, particularly against staphylococcal species. mdpi.com Halogenated phenyl groups on the thiourea moiety, such as 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl, were found to be beneficial for activity. mdpi.com
| Analogue Type | Linker | Key Structural Features for Activity | Reported Biological Activity |
| Amide | -NHCO- | Benzimidazole moiety researchgate.net | Anticancer researchgate.net |
| Urea | -NHCONH- | Substituted phenyl ring | Anticancer |
| Thiourea | -NHCSNH- | Halogenated phenyl groups mdpi.com | Antibacterial mdpi.com |
This table provides a summary of findings from studies on related thiazole derivatives.
Establishment of Correlations Between Structural Features and Mechanistic Biological Activity Profiles (preclinical focus)
Preclinical studies on 2-aminothiazole derivatives have often pointed towards their role as kinase inhibitors. The 2-aminothiazole core can act as a hinge-binding motif, a key interaction for inhibiting the activity of various protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.
For instance, a series of 4-thiazolyl-2-phenylaminopyrimidines were identified as potent inhibitors of spleen tyrosine kinase (SYK), a key enzyme in the signaling pathways of immune cells. nih.gov Optimization of this series led to compounds with nanomolar potency against SYK. nih.gov Similarly, aminothiazole derivatives have been developed as inhibitors of Aurora kinases, which are crucial for cell division. nih.govnih.gov The 3D contour maps from these studies suggested that modifications to the aniline group, considering electrostatic, hydrophobic, and hydrogen bond properties, would influence the inhibitory activity. nih.gov
The 2-aminothiazole scaffold is also a core component of Dasatinib, a potent pan-Src family kinase inhibitor. tandfonline.com This highlights the potential of this chemical class to be developed into clinically relevant kinase inhibitors. Molecular modeling studies have shown that the 2-aminothiazole moiety can form key hydrogen bond interactions with the hinge region of the kinase active site.
Development and Refinement of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. Several QSAR studies have been conducted on 2-aminothiazole derivatives to guide the design of more potent and selective compounds.
For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed on a series of aminothiazole derivatives as Aurora A kinase inhibitors. nih.gov These models provided insights into the structural requirements for inhibitory activity, with the resulting 3D contour maps indicating that electrostatic, hydrophobic, and hydrogen bond properties of the aniline group were critical. nih.gov The predictive power of these models was validated with a test set of compounds, demonstrating their utility in guiding further structural modifications. nih.gov
Another QSAR study on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives also employed CoMFA and CoMSIA to establish a structure-activity relationship for their antimicrobial activities. tandfonline.com The information derived from these models was deemed useful for understanding the SAR of the reported molecules. tandfonline.com
The development of such models for this compound analogues would involve the generation of a dataset of compounds with measured biological activities, the calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), and the use of statistical methods to build and validate a predictive model. The descriptors identified as significant in the model would then provide a quantitative basis for designing new analogues with improved activity profiles.
Advanced Applications and Future Research Directions of 4 Methyl 2 Thiazol 2 Yl Phenylamine
Applications in Chemical Biology and Mechanistic Probe Development
The unique topology of 4-methyl-2-thiazol-2-yl-phenylamine makes it an intriguing candidate for the development of sophisticated tools for chemical biology, aimed at elucidating complex biological processes at the molecular level.
Design and Synthesis of Fluorescent Probes for Cellular Imaging
Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of cellular components and the tracking of dynamic processes in real-time. The core structure of this compound could serve as a foundational element for novel fluorescent probes. The thiazole (B1198619) ring, a known fluorophore in various molecular contexts, combined with the electron-donating phenylamine group, could be systematically modified to create environmentally sensitive or targeted fluorescent dyes.
The general strategy for designing such probes would involve the introduction of specific functionalities to modulate the photophysical properties of the core scaffold. For instance, the incorporation of electron-withdrawing or electron-donating groups on the phenyl ring could tune the emission wavelength and quantum yield. Furthermore, attaching targeting moieties, such as specific ligands or organelle-localization signals, would enable the specific labeling of cellular structures like mitochondria, lysosomes, or the endoplasmic reticulum. researchgate.net
Table 1: Potential Design Strategies for Fluorescent Probes based on the this compound Scaffold
| Modification Strategy | Target Application | Rationale |
| Introduction of a dimethylamino group | General cellular staining | Enhances fluorescence quantum yield through intramolecular charge transfer (ICT). |
| Appending a morpholine (B109124) moiety | Lysosome targeting | The basic nitrogen of morpholine can be protonated at the low pH of lysosomes, leading to accumulation. researchgate.net |
| Incorporation of a sulfonamide group | Endoplasmic reticulum localization | Sulfonamide groups have been shown to direct molecules to the ER. researchgate.net |
| Functionalization with a triphenylphosphonium cation | Mitochondria imaging | The positive charge and lipophilicity of the TPP cation facilitate accumulation within the negatively charged mitochondrial matrix. |
Development of Photoaffinity Labeling Reagents for Target Engagement Studies
Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a bioactive small molecule. nih.govnih.gov This method involves a molecule that, upon irradiation with light, generates a highly reactive species capable of forming a covalent bond with nearby molecules, thus "labeling" the binding partner. The this compound scaffold could be derivatized to create such photoaffinity probes.
The design of a PAL reagent based on this scaffold would necessitate the incorporation of three key features: the this compound core as the recognition element, a photoreactive group, and a reporter tag for detection and enrichment.
Table 2: Components of a Hypothetical Photoaffinity Probe Derived from this compound
| Component | Example Functional Group | Purpose |
| Recognition Element | This compound | Provides binding affinity and selectivity for the target protein. |
| Photoreactive Group | Diazirine, Aryl Azide, Benzophenone | Upon photolysis, generates a reactive carbene or nitrene to form a covalent bond with the target. enamine.net |
| Reporter Tag | Alkyne, Azide (for click chemistry), Biotin | Enables detection and isolation of the labeled protein-probe complex via techniques like fluorescence imaging or streptavidin affinity chromatography. nih.gov |
The synthesis of such a probe would involve multi-step organic chemistry to append the photoreactive and reporter moieties to the core scaffold without compromising its binding affinity for the intended target. The resulting probe would be a valuable tool for deorphanizing novel bioactive compounds and for validating target engagement in complex biological systems. hku.hk
Potential as a Core Scaffold for Novel Chemical Entities in Target-Based Research
The structural rigidity and synthetic tractability of the this compound core make it an attractive starting point for the discovery of new therapeutic agents through target-based approaches.
Fragment-Based Drug Discovery (FBDD) Leveraging the Core this compound Structure
Fragment-based drug discovery (FBDD) is a successful strategy in modern medicinal chemistry that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. acs.org These initial hits are then optimized and grown into more potent lead compounds. The this compound molecule itself, or smaller substructures thereof, could serve as valuable fragments in FBDD campaigns.
The thiazole ring is a common motif in bioactive molecules and has been successfully employed in FBDD. nih.gov The combination of the thiazole and phenylamine moieties in a single, relatively small molecule provides multiple points for interaction with a protein's binding site, including hydrogen bonding, pi-stacking, and hydrophobic interactions.
An FBDD campaign utilizing this scaffold would involve screening a library of diverse fragments against a therapeutic target of interest. If the this compound fragment shows binding, its binding mode would be determined, typically through X-ray crystallography. This structural information would then guide the synthetic elaboration of the fragment to improve its affinity and selectivity. For instance, structure-based optimization of a related 2-thiazolidinone (B52157) scaffold has led to the development of potent BRD4 inhibitors. nih.gov
Design and Synthesis of Targeted Covalent Inhibitors (TCI)
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their protein target, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action. The this compound scaffold could be engineered to function as a TCI by incorporating a reactive "warhead" that can form a covalent bond with a specific amino acid residue, often a cysteine, in the target protein's active site. nih.govacs.org
The design of a TCI based on this scaffold would involve identifying a suitable, non-catalytic cysteine residue in the vicinity of the ligand-binding pocket of the target protein. A weakly electrophilic group, such as an acrylamide (B121943) or a vinyl sulfone, would then be appended to the this compound core at a position that allows for optimal orientation of the warhead towards the target cysteine.
Table 3: Key Considerations for Designing a TCI from the this compound Scaffold
| Design Aspect | Consideration | Rationale |
| Warhead Selection | Acrylamide, Chloroacetamide, Fluoromethylketone | The reactivity of the warhead must be tuned to be selective for the target cysteine and to minimize off-target reactions. nih.gov |
| Linker Chemistry | Alkyl chain, Ether, Amide | The linker connecting the scaffold to the warhead must be of the appropriate length and flexibility to position the electrophile correctly for reaction. |
| Target Validation | Identification of a suitable nucleophilic residue | A cysteine or other nucleophilic amino acid must be present in a non-essential region of the binding site. |
The development of such TCIs would represent a sophisticated application of the this compound scaffold in the pursuit of novel and durable therapeutic agents.
Role in Material Science, Supramolecular Chemistry, and Catalysis
Based on the available scientific literature, there are no documented applications of this compound in the fields of material science, supramolecular chemistry, or catalysis. However, the structural features of the molecule, such as its aromatic and heterocyclic rings, could potentially lend themselves to investigation in these areas. For example, the planar nature of the benzothiazole (B30560) system in related molecules has been noted as a desirable feature for the construction of optical materials. researchgate.net Additionally, the presence of hydrogen bond donors and acceptors could allow for the formation of self-assembling supramolecular structures. The exploration of this compound in these disciplines remains a potential avenue for future research.
Self-Assembly Properties and Crystal Engineering
The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, and understanding these is paramount for the rational design of functional materials. In the case of this compound, while specific crystal structure data is not widely available, insights can be gleaned from closely related 2-aminothiazole (B372263) derivatives.
The crystal packing of these molecules is often dominated by hydrogen bonds. The amino group and the thiazole nitrogen atom are key players in forming robust hydrogen-bonding networks, frequently leading to the formation of dimeric structures. nih.gov For instance, the analysis of 2-aminothiazolium 3,5-dinitrobenzoate (B1224709) monohydrate revealed a primary supramolecular synthon of a heterodimeric R2(2)(8) ring motif formed via N-H...O hydrogen bonds. nih.gov
Table 1: Key Intermolecular Interactions in Thiazole Derivatives
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bonding | N-H (amino group) | N (thiazole ring), O (in co-crystals) | Formation of robust synthons, such as dimers and chains. nih.gov |
| C-H···π | C-H (aromatic/aliphatic) | π-system (phenyl/thiazole ring) | Directional interactions influencing molecular orientation. researchgate.net |
| π···π Stacking | Phenyl ring | Phenyl/Thiazole ring | Contributes to the stabilization of the crystal lattice. researchgate.net |
| C-H···O | C-H | O (from co-formers or solvents) | Further stabilizes the supramolecular assembly. nih.gov |
| C-H···S | C-H | S (thiazole ring) | Weaker interaction, but can contribute to overall packing. researchgate.net |
This table is generated based on data from related structures and provides a predictive overview for this compound.
Coordination Chemistry with Transition Metal Ions
The thiazole-phenylamine scaffold is an excellent candidate for the design of ligands for transition metal complexes. The nitrogen atoms of the thiazole ring and the amino group, as well as the sulfur atom, can act as potential coordination sites. The coordination behavior of such ligands is of great interest due to the potential applications of the resulting metal complexes in catalysis, materials science, and bioinorganic chemistry.
Studies on related 5-N-arylaminothiazoles have shown that these ligands can coordinate to a range of first-row transition metals, including nickel and zinc. nih.gov Depending on the substituents and the metal-to-ligand ratio, both mononuclear and dinuclear complexes can be formed. nih.gov For instance, the reaction of a 5-N-arylaminothiazole with a nickel source can result in a dinuclear complex bridged by chlorine atoms. nih.gov
The coordination of this compound with transition metal ions is expected to be versatile. It could act as a bidentate ligand, coordinating through the thiazole nitrogen and the exocyclic amino nitrogen, to form stable chelate rings. The electronic properties of the resulting complexes can be tuned by varying the metal ion and the substituents on the phenylamine ring. This opens up possibilities for designing complexes with specific photophysical or electrochemical properties.
Table 2: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Donor Atoms Involved | Potential Metal Ions | Resulting Complex Geometry |
| Monodentate | N (thiazole) | Various | Dependent on other ligands |
| Bidentate (N,N') | N (thiazole), N (amino) | Ni(II), Cu(II), Zn(II), Pd(II) | Square planar, Tetrahedral, Octahedral |
| Bridging | N (thiazole), S (thiazole) | --- | Dinuclear or polynuclear structures |
This table presents hypothetical coordination modes based on the chemistry of similar thiazole-based ligands.
Catalytic Applications in Organic Transformations
Palladium complexes bearing nitrogen-containing heterocyclic ligands have proven to be highly effective catalysts for a variety of organic transformations, particularly cross-coupling reactions. The development of new ligands that can enhance the activity and stability of the palladium catalyst is a major area of research.
The this compound scaffold is a promising candidate for the development of new ligands for palladium-catalyzed reactions. A new ligand, EPhos, which shares structural similarities, has been successfully applied in the palladium-catalyzed C-N cross-coupling for the formation of 4-(hetero)arylaminothiazoles. nih.gov This suggests that complexes of this compound with palladium could also exhibit significant catalytic activity.
These complexes could potentially be used in Suzuki-Miyaura, Heck, and other cross-coupling reactions. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring, which in turn can influence the efficiency and selectivity of the catalytic process. The investigation of the catalytic potential of such complexes is a promising avenue for future research.
Current Challenges and Emerging Opportunities in the Academic Research of this compound
Despite its potential, the research on this compound is still in its nascent stages. A significant challenge is the limited availability of direct experimental data for this specific compound. Much of the current understanding is based on extrapolations from related structures. The synthesis and functionalization of 2-aminothiazole derivatives can also be challenging, requiring specific reaction conditions and purification methods.
However, these challenges also present significant opportunities. The lack of data creates a wide-open field for fundamental research into the synthesis, characterization, and application of this compound. There is a clear need for detailed crystallographic studies to elucidate its self-assembly behavior and for comprehensive coordination chemistry studies with a variety of transition metals.
Emerging opportunities lie in the exploration of its applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors, driven by the potential for tunable photophysical properties upon coordination or aggregation. Furthermore, its role as a ligand in catalysis is a largely unexplored area with high potential for impact.
Future Research Frontiers for Thiazole-Phenylamine Systems and Their Derivatives
The broader class of thiazole-phenylamine systems and their derivatives represents a rich and underexplored area of chemical space. Future research is likely to focus on several key frontiers:
Rational Design of Supramolecular Architectures: Moving beyond simple crystal structure determination to the rational design of complex, functional supramolecular assemblies with predictable properties. This could involve the use of co-crystallization techniques to introduce additional functionalities.
Multifunctional Metal-Organic Frameworks (MOFs): Utilizing thiazole-phenylamine derivatives as building blocks for the construction of novel MOFs with applications in gas storage, separation, and catalysis.
Advanced Catalytic Systems: Developing highly efficient and selective catalysts for challenging organic transformations by systematically modifying the electronic and steric properties of the thiazole-phenylamine ligand.
Bioactive Materials: Exploring the potential of these compounds and their metal complexes in medicinal chemistry, for example, as anticancer or antimicrobial agents, building upon the known biological activity of many thiazole derivatives.
Conclusion
Synthesis of Key Research Findings and Mechanistic Insights on 4-Methyl-2-thiazol-2-yl-phenylamine
The core structure of this compound, which combines a methyl-substituted thiazole (B1198619) ring with a phenylamine moiety, represents a significant scaffold in medicinal chemistry. Research into analogous structures has provided valuable insights into the synthesis and mechanistic behavior of this class of compounds. The thiazole ring, a common feature in many biologically active molecules, is often synthesized via the Hantzsch reaction. mdpi.com This reaction typically involves the condensation of α-haloketones with thioamides. mdpi.com For instance, various thiazolylamine and thiazolylbenzamide derivatives have been synthesized from precursors like 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide using the Hantzsch reaction with different α-halo-ketones. mdpi.com
Broader Implications for Fundamental Chemistry, Chemical Biology, and Drug Discovery Methodologies
The thiazole nucleus is a versatile scaffold that contributes to the development of a wide range of drugs and biologically active agents. mdpi.com Its presence is noted in compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.gov The 2-aminothiazole (B372263) moiety, in particular, is a key pharmacophore in numerous clinically used drugs.
The phenylamine group, often found in conjunction with heterocyclic systems, plays a crucial role in molecular interactions with biological targets. The combination of the thiazole and phenylamine motifs, as seen in this compound, has led to the discovery of potent and selective enzyme inhibitors. For example, derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, which have demonstrated in vivo antitumor efficacy. acs.org Similarly, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are validated targets for anticancer drug discovery. acs.org The discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma further highlights the importance of this scaffold. nih.gov
The research into these compounds has implications for drug discovery methodologies, demonstrating the utility of scaffold-based drug design and the importance of systematic SAR studies to optimize potency and selectivity. The exploration of thiazole derivatives continues to be a fruitful area for identifying novel therapeutic agents. mdpi.com
Outlook for Future Academic Investigations into the Potential and Reactivity of this compound
Future academic investigations into this compound and its derivatives are poised to expand upon the existing foundation of knowledge. A key area for future research is the development of novel and more efficient synthetic routes. While classical methods like the Hantzsch synthesis are well-established, exploring catalyst-free, one-pot, or multi-component reactions could provide more direct and environmentally friendly access to a wider range of derivatives. mdpi.com
Further exploration of the chemical reactivity of the this compound scaffold is warranted. Investigations into its ability to undergo various chemical transformations could lead to the creation of novel compound libraries for biological screening. Understanding the reactivity of both the thiazole and phenylamine components will be crucial for designing new molecules with tailored properties.
From a medicinal chemistry perspective, there is significant potential in exploring the therapeutic applications of this scaffold beyond its current known activities. Given the broad biological profile of thiazole derivatives, future studies could investigate the potential of this compound analogs as inhibitors of other enzyme families or as modulators of different signaling pathways implicated in disease. For example, thiazole-containing compounds have shown promise as tyrosinase inhibitors, which could have applications in treating skin hyperpigmentation disorders. mdpi.com Computational studies, including molecular docking, can aid in identifying potential new biological targets and in designing next-generation inhibitors with improved efficacy and selectivity. nih.gov
Interactive Data Table of Related Thiazole Derivatives and their Biological Activities
| Compound Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives | Cyclooxygenase (COX) Inhibition | Substitution with halogens on the benzene (B151609) ring and methyl groups on the thiazole ring enhanced inhibitory activity. | nih.gov |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/CDK6 Inhibition | Highly potent and selective inhibitors with antiproliferative effects against cancer cell lines. | acs.org |
| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 Inhibition | Lead compounds demonstrated excellent pharmaceutical properties and in vivo antitumor efficacy. | acs.org |
| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives | Antibacterial and Anticancer Activity | Showed significant antibacterial potential and anti-proliferative activity against breast cancer cell lines. | researchgate.netniscair.res.in |
| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives | CDK12 Inhibition | Identified as potent inhibitors with excellent anti-esophageal squamous cell carcinoma activity. | nih.gov |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antimicrobial and Anticancer Activity | Exhibited promising antimicrobial activity and were active against breast adenocarcinoma cancer cells. | nih.gov |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-Methyl-2-thiazol-2-yl-phenylamine, and how can reaction conditions be optimized?
- Methodology : A common approach involves reacting 4-methyl-2-phenylthiazole derivatives with ethylamine or its analogs under controlled conditions. Key parameters include solvent choice (e.g., ethanol or methanol), catalysts (e.g., acetic acid), and temperature (60–80°C) to optimize yield and purity . Alternative routes may utilize Suzuki-Miyaura coupling for aryl-thiazole bond formation, requiring palladium catalysts and inert atmospheres .
- Data Analysis : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp 139.5–140°C for related analogs) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- NMR : Analyze aromatic proton signals (δ 7.0–8.5 ppm for phenyl/thiazole protons) and methyl group resonances (δ 2.3–2.6 ppm). -NMR identifies thiazole carbons (C-2 at ~165 ppm) and quaternary carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~219 for analogs) confirm molecular weight, while fragmentation patterns validate substituent positions .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Experimental Design : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy or trifluoroethyl groups) impact bioactivity?
- Mechanistic Insight : Introduce substituents at the phenyl or thiazole ring (e.g., 4-methoxy groups) to enhance lipophilicity or electron density. Compare IC values in enzyme inhibition assays (e.g., kinase targets) and correlate with computational docking studies (e.g., AutoDock Vina) .
- Data Contradiction : Note that trifluoroethyl groups may improve metabolic stability but reduce solubility, requiring formulation adjustments .
Q. What strategies resolve discrepancies in reported biological activities of thiazole derivatives?
- Analysis : Cross-validate assay conditions (e.g., ATP concentration in kinase assays) and cell line variability. For example, antifungal activity against C. albicans may vary due to strain-specific efflux pumps . Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm results .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding modes with CYP3A4/2D6. Calculate binding free energy (MM-PBSA) and identify metabolic hotspots (e.g., oxidation at the methyl group) . Validate predictions with in vitro microsomal stability assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Optimization : Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and troubleshoot racemization during workup (e.g., pH control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
